molecular formula C11H14Cl3NO B7511117 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride

3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride

Cat. No. B7511117
M. Wt: 282.6 g/mol
InChI Key: WKRMNCUTSOIRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride, also known as DDC or Dichlorvos, is a chemical compound that has been widely used as an insecticide and acaricide. It is a colorless liquid with a pungent odor and is soluble in water and most organic solvents. The chemical formula of DDC is C8H10Cl2NO.HCl, and its molecular weight is 246.55 g/mol.

Mechanism of Action

3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride exerts its insecticidal and acaricidal effects by inhibiting AChE in the nervous system of insects and mites. This leads to the accumulation of ACh in the synaptic cleft, which overstimulates the cholinergic receptors and causes paralysis and death of the insects and mites. In mammals, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride also inhibits AChE, but its effects are less pronounced due to the presence of other cholinesterases that can compensate for the inhibition of AChE. However, chronic exposure to 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can lead to the accumulation of ACh in the nervous system of mammals, which can cause neurological symptoms such as tremors, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride has been shown to affect various biochemical and physiological processes in mammals. It can cause oxidative stress, DNA damage, and lipid peroxidation in various tissues, including the liver, kidney, and brain. 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can also alter the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, leading to behavioral changes and neurological symptoms. In addition, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can affect the immune system by modulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of AChE, which makes it useful for studying the cholinergic system. 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride is also relatively inexpensive and widely available. However, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride has several limitations as well. It is highly toxic and can cause neurological symptoms even at low doses. Chronic exposure to 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can lead to the development of resistance in insects and mites, which limits its effectiveness as an insecticide and acaricide. In addition, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can affect various biochemical and physiological processes in mammals, which can complicate the interpretation of experimental results.

Future Directions

Despite its limitations, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride remains an important tool for studying the cholinergic system and its role in various physiological and pathological processes. Future research could focus on developing safer and more selective inhibitors of AChE that can be used in both laboratory and clinical settings. In addition, research could explore the potential therapeutic applications of AChE inhibitors in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, research could investigate the mechanisms underlying the toxic effects of 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride and other AChE inhibitors, with the aim of developing strategies to mitigate their adverse effects.

Synthesis Methods

3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can be synthesized by the reaction of 2,3-dichlorophenylacetic acid with N,N-dimethylpropanamide in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride hydrochloride. The overall reaction can be represented as follows:

Scientific Research Applications

3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride has been extensively used in scientific research as a tool to study the cholinergic system. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride increases the concentration of ACh in the synaptic cleft, leading to increased cholinergic neurotransmission. This property of 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride has been used to study the role of cholinergic neurotransmission in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c1-14(2)10(15)7-6-8-4-3-5-9(12)11(8)13;/h3-5H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRMNCUTSOIRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=C(C(=CC=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride

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